6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde
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Overview
Description
6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H7F2NO and a molecular weight of 171.15 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a difluoroethyl group and an aldehyde group. This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of 6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde typically involves the introduction of the difluoroethyl group to the pyridine ring followed by the formation of the aldehyde group. One common synthetic route includes the reaction of 2-chloropyridine with 1,1-difluoroethane in the presence of a base to form 6-(1,1-difluoroethyl)pyridine. This intermediate is then oxidized to form the aldehyde group, resulting in this compound. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde undergoes various chemical reactions due to the presence of the aldehyde and difluoroethyl groups. Common reactions include:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include 6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid, 6-(1,1-Difluoroethyl)pyridine-2-methanol, and various substituted derivatives.
Scientific Research Applications
6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of 6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The difluoroethyl group can influence the compound’s reactivity and interactions with other molecules. Specific pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
6-(1,1-Difluoroethyl)pyridine-2-carbaldehyde can be compared with other similar compounds such as:
6-(1,1-Difluoroethyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-(1,1-Difluoroethyl)pyridine-2-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
2-(1,1-Difluoroethyl)pyridine: Lacks the aldehyde group, making it less reactive in certain types of reactions
Properties
IUPAC Name |
6-(1,1-difluoroethyl)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-8(9,10)7-4-2-3-6(5-12)11-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDOTSGCXKIXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)C=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780829-93-7 |
Source
|
Record name | 6-(1,1-difluoroethyl)pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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